molecular formula C4H11O3P B13751946 Phosphonic acid, ethyl-, monoethyl ester CAS No. 53396-55-7

Phosphonic acid, ethyl-, monoethyl ester

Cat. No.: B13751946
CAS No.: 53396-55-7
M. Wt: 138.10 g/mol
InChI Key: YJCXKNNURGCXFQ-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is a broad field that studies organic compounds containing carbon-phosphorus bonds. nih.gov Within this field, phosphonates are a significant class of compounds characterized by a phosphorus atom bonded to one carbon atom, two oxygen atoms through single bonds (in esters or acid groups), and one oxygen atom through a double bond (a phosphoryl group). nih.gov These compounds are notable for the high thermal and chemical stability of the C-P bond.

Phosphonic acid monoesters, such as ethyl monoethyl phosphonate (B1237965), occupy a specific niche within the family of phosphonates. They are intermediates in terms of their esterification state, positioned between the parent phosphonic acids and their corresponding diesters. This intermediate nature is crucial to their chemical reactivity and utility. The presence of a single ester group modulates the physical and chemical properties of the parent phosphonic acid, such as its acidity and solubility, while the remaining acidic proton allows for further reactions, including salt formation and coordination to metal centers.

The synthesis of phosphonic acid monoesters presents a unique challenge in organophosphorus chemistry: the selective mono-esterification of a diacid or the selective mono-hydrolysis of a diester. researchgate.net Achieving high selectivity is a key focus of synthetic methodology research in this area. Common synthetic routes to phosphonate esters include the Michaelis-Arbuzov reaction, which typically yields phosphonate diesters that can then be partially hydrolyzed. researchgate.net More direct and selective methods for the synthesis of monoesters often involve carefully controlled esterification of the corresponding phosphonic acid. researchgate.net For instance, temperature has been identified as a critical factor in selective esterification processes, where lower temperatures (e.g., 30 °C) favor the formation of monoesters, while higher temperatures lead to the formation of diesters. researchgate.net

Table 2: General Synthetic Approaches to Phosphonic Acid Monoesters

Synthetic Route Description Key Considerations
Selective Esterification of Phosphonic Acids Direct reaction of a phosphonic acid with an alcohol. Requires careful control of reaction conditions (e.g., temperature, stoichiometry) to favor mono-esterification over di-esterification. researchgate.net
Partial Hydrolysis of Diesters Hydrolysis of a phosphonate diester to yield the monoester. Can be challenging to control and may result in a mixture of the diacid, monoester, and diester.

| Michaelis-Arbuzov Reaction followed by Hydrolysis | A common method for forming the C-P bond, which produces a diester that is subsequently partially hydrolyzed. researchgate.net | The hydrolysis step requires careful optimization to maximize the yield of the monoester. |

Scope and Significance of Contemporary Academic Inquiry into Ethyl Monoethyl Phosphonate and Related Monoesters

Contemporary research into ethyl monoethyl phosphonate and its chemical relatives is multifaceted, with significant implications for materials science and synthetic chemistry. One of the most prominent areas of investigation is their use as linkers in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netacs.org In this context, phosphonate monoesters are explored as analogues to carboxylate linkers, which are more traditionally used in MOF chemistry. acs.org The phosphonate monoester group can coordinate to metal centers in a manner similar to a carboxylate, while the attached ester group can be used to tune the properties of the resulting framework, such as its hydrophobicity and porosity. researchgate.net

The presence of the ethyl ester group in ethyl monoethyl phosphonate can introduce steric effects that influence the final structure of the coordination polymer. researchgate.net Furthermore, the ester group can shield the metal-oxygen bonds from hydrolysis, potentially leading to more stable materials. researchgate.net Research in this area aims to develop new porous materials with tailored properties for applications in gas storage, separation, and catalysis.

In addition to their role in materials chemistry, phosphonic acid monoesters are valuable synthetic intermediates. The remaining acidic proton can be deprotonated to form a phosphonate anion, which can then participate in a variety of chemical transformations. For example, they can be used in cross-coupling reactions to form more complex organophosphorus compounds.

The study of phosphonic acid monoesters also contributes to a more fundamental understanding of the reactivity and properties of organophosphorus compounds. For instance, research on the selective synthesis of these molecules advances the broader field of synthetic methodology. researchgate.net Moreover, understanding the coordination chemistry of phosphonate monoesters with different metal ions is crucial for the rational design of new functional materials.

Table 3: Areas of Research Involving Phosphonic Acid Monoesters

Research Area Significance and Application
Metal-Organic Frameworks (MOFs) Serve as versatile linkers, allowing for the tuning of framework properties such as porosity, hydrophobicity, and stability. researchgate.netacs.org
Synthetic Chemistry Act as valuable intermediates for the synthesis of more complex organophosphorus compounds through reactions involving the acidic proton.
Materials Science Used in the development of functional polymers and for surface modification, leveraging the coordinating ability of the phosphonate group.

| Bioorganic and Medicinal Chemistry | Phosphonates are recognized as stable bioisosteres of phosphates, and their monoesters are investigated as potential prodrugs or components of bioactive molecules. nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53396-55-7

Molecular Formula

C4H11O3P

Molecular Weight

138.10 g/mol

IUPAC Name

ethoxy(ethyl)phosphinic acid

InChI

InChI=1S/C4H11O3P/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3,(H,5,6)

InChI Key

YJCXKNNURGCXFQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC)O

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl Monoethyl Phosphonate and Its Derivatives

Selective Monoesterification Strategies for Phosphonic Acids

The selective synthesis of phosphonic acid monoesters is a significant challenge in organophosphorus chemistry due to the comparable reactivity of the two P-OH groups. Direct esterification often leads to a mixture of the starting material, the desired monoester, and the undesired diester, necessitating complex purification steps. To address this, researchers have developed specialized methodologies that offer greater control over the reaction outcome.

Orthoester-Mediated Monoesterificationfao.orgnih.govnih.gov

A highly effective strategy for the selective monoesterification of phosphonic acids involves the use of orthoesters as alkoxy group donors. nih.govresearchgate.net Triethyl orthoacetate has been identified as a particularly effective reagent and solvent for these transformations. fao.orgnih.govresearchgate.net This method is notable for its mild conditions and the absence of additional reagents, offering a straightforward path to the desired monoester products with high selectivity. nih.govresearchgate.net

A critical factor governing the outcome of orthoester-mediated esterification is the reaction temperature. fao.orgnih.govresearchgate.net It has been demonstrated that by carefully controlling the temperature, one can selectively favor the formation of either the monoester or the diester. nih.govresearchgate.net Specifically, for the synthesis of monoesters, lower temperatures are optimal. Research on various phosphonic acids, such as butylphosphonic acid, shows that conducting the reaction at 30°C with triethyl orthoacetate leads to the selective and high-yield formation of the corresponding monoethyl phosphonate (B1237965). nih.gov As the temperature is increased, the selectivity shifts dramatically towards the formation of the diester, which becomes the exclusive product at temperatures around 90°C. nih.govresearchgate.net This pronounced temperature effect allows for a tunable and highly selective synthesis protocol. fao.orgnih.gov

The table below illustrates the effect of temperature on the esterification of butylphosphonic acid with triethyl orthoacetate, demonstrating the principle that can be applied to the synthesis of ethyl monoethyl phosphonate.

Temperature (°C)Substrate Conversion (%)Monoester Yield (%)Diester Yield (%)
3085841
40>998910
60>994059
80>99495
90>99198

Data derived from studies on butylphosphonic acid, illustrating the principle of temperature-controlled selectivity. nih.gov

The high selectivity observed in orthoester-mediated monoesterification at low temperatures is explained by the reaction mechanism. nih.gov Studies, including ³¹P NMR spectroscopy, have provided insight into the formation of key intermediates. nih.govresearchgate.net At 30°C, the reaction proceeds through the formation of a transient 1,1-diethoxyethyl ester of the phosphonic acid. nih.govnih.govresearchgate.net This intermediate is then transformed into the stable monoester. nih.gov The proposed mechanism is analogous to the esterification of carboxylic acids with orthoesters, where a dialkoxy carboxylate intermediate is key to the reaction's progression. nih.gov At higher temperatures, this intermediate pathway leads onward to the formation of diesters, sometimes involving the formation of detectable pyrophosphonates which are then also consumed to yield the final diester product. nih.govnih.govresearchgate.net

Catalytic Approaches in Monoester Synthesisnih.govinformahealthcare.com

Catalysis offers another powerful avenue for the selective synthesis of phosphonic acid monoesters. These methods often employ non-traditional energy sources or novel solvent systems to enhance reaction rates and selectivity, providing greener alternatives to classical approaches. nih.govinformahealthcare.com

Direct esterification of phosphonic acids is typically inefficient under conventional heating. nih.govresearchgate.net However, microwave (MW) irradiation has emerged as a transformative technique, enabling reactions that are otherwise reluctant to proceed. nih.govresearchgate.net The MW-assisted direct monoesterification of alkylphosphonic acids, including ethylphosphonic acid, with alcohols can be achieved with high selectivity. nih.govresearchgate.net This method significantly accelerates the reaction, allowing for near-complete conversion in a matter of hours, whereas conventional heating shows minimal conversion under similar conditions. nih.govresearchgate.net For instance, the reaction of ethylphosphonic acid with ethanol (B145695) at 160°C under microwave irradiation can achieve 95% conversion after 6 hours, with the monoester being the predominant product. nih.gov This approach is considered a green method for phosphonic acid esterification. nih.gov

The following table summarizes the results of microwave-assisted direct esterification of ethylphosphonic acid in the presence of an ionic liquid additive.

AlcoholTemperature (°C)Time (h)Conversion (%)Monoester to Diester Ratio
Ethanol16069587:8

*Data from the MW-assisted esterification of ethylphosphonic acid (1B) with ethanol (EtOH). nih.gov *

The efficiency of microwave-assisted monoesterification can be further enhanced by the use of ionic liquids (ILs) as catalysts or additives. nih.govinformahealthcare.com While phosphonic acids are resistant to direct esterification, the presence of an IL like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) under microwave conditions promotes the reaction, leading to selectivities of 80–98% for the monoester. nih.govresearchgate.net The primary role of the ionic liquid is believed to be its ability to absorb microwave energy efficiently, thereby promoting the reaction. nih.gov Computational studies also suggest a potential chemical role for the anion of the ionic liquid in an alternative reaction mechanism. nih.gov The combination of microwave irradiation and ionic liquid catalysis provides a superior method for monoesterification compared to alkylation approaches. figshare.com The pure monoester can be readily isolated from the reaction mixture by conversion to its sodium salt, removal of the unreacted diester, and subsequent re-acidification. nih.gov

Hydrolytic Routes from Phosphonic Acid Anhydrides

The hydrolysis of phosphonic acid anhydrides presents a direct route to phosphonate monoesters. This transformation's efficiency and selectivity are highly dependent on the reaction conditions.

pH-Controlled Hydrolysis Pathways

The rate and outcome of the hydrolysis of phosphonic acid derivatives are significantly influenced by pH. nih.gov While specific studies on ethylphosphonic anhydride (B1165640) are not extensively detailed in readily available literature, general principles of phosphonate ester hydrolysis indicate that both acid- and base-catalyzed mechanisms are possible. nih.govnih.gov

Under acidic conditions, the hydrolysis of phosphonate diesters to monoesters and subsequently to the phosphonic acid occurs in a stepwise manner. nih.gov Controlling the pH is crucial to stop the reaction at the monoester stage. A carefully buffered system or the controlled addition of acid can favor the formation of the monoester by protonating the phosphonate oxygen, making the phosphorus atom more susceptible to nucleophilic attack by water.

Conversely, base-catalyzed hydrolysis also proceeds via nucleophilic attack on the phosphorus center. The selectivity towards the monoethyl ester would depend on the relative rates of the first and second hydrolysis steps. Precise control of pH, temperature, and reaction time is paramount to optimize the yield of the desired monoester and prevent further hydrolysis to ethylphosphonic acid. The rate of hydrolysis can be influenced by the pH and the ionic strength of the medium. nih.gov

Multicomponent Reactions and Derivatization Routes

Modern synthetic strategies often employ multicomponent reactions and derivatization from functionalized intermediates to build molecular complexity efficiently.

Michaelis-Arbuzov and Related Reactions for Phosphonate Ester Formation

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and is widely used for synthesizing phosphonate esters. jk-sci.comwikipedia.orgnih.gov The classical reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgnih.govorganic-chemistry.org To synthesize diethyl ethylphosphonate, a precursor to the target monoester, triethyl phosphite is reacted with an ethyl halide (e.g., ethyl iodide).

The reaction mechanism initiates with the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic ethyl halide, forming a phosphonium salt intermediate. jk-sci.comwikipedia.org In the subsequent step, the displaced halide anion attacks one of the ethyl groups on the phosphonium salt's ester moiety, leading to the formation of diethyl ethylphosphonate and an ethyl halide byproduct. wikipedia.org This reaction typically requires heating to proceed efficiently. wikipedia.org

Reactants Product Typical Conditions
Triethyl phosphiteDiethyl ethylphosphonateHeat (e.g., 120-160°C)
Ethyl halide (e.g., EtI, EtBr)Solvent-free or high-boiling solvent

Variations of this reaction have been developed to improve conditions, such as using Lewis acids as catalysts to enable the reaction to proceed at room temperature. organic-chemistry.org Subsequent selective hydrolysis of one of the ethyl ester groups of the resulting diethyl ethylphosphonate would yield the desired ethyl monoethyl phosphonate. google.comgoogle.com

Synthesis via Functionalized Intermediates (e.g., Dichlorophosphine Derivatives)

A versatile route to phosphonate esters involves the use of functionalized phosphorus intermediates like ethylphosphonic dichloride (C₂H₅P(O)Cl₂). This reagent serves as a reactive precursor that can be treated with alcohols to form the corresponding esters.

The synthesis of ethyl monoethyl phosphonate can be envisioned through a stepwise reaction of ethylphosphonic dichloride. Reacting ethylphosphonic dichloride with one equivalent of ethanol, typically in the presence of a base like triethylamine to scavenge the HCl byproduct, would yield the ethylphosphonic acid monochloride monoethyl ester intermediate. Subsequent controlled hydrolysis of the remaining P-Cl bond would afford the final product, ethyl monoethyl phosphonate. Alternatively, reacting the dichloride with excess ethanol would lead to the diester, diethyl ethylphosphonate, which can then be selectively hydrolyzed to the monoester. mdpi.commdpi.com Ethylphosphonic dichloride has been documented as a precursor for various ethylphosphonate derivatives.

Reaction Scheme:

C₂H₅P(O)Cl₂ + C₂H₅OH → C₂H₅P(O)(Cl)(OC₂H₅) + HCl

C₂H₅P(O)(Cl)(OC₂H₅) + H₂O → C₂H₅P(O)(OH)(OC₂H₅) + HCl

Stereoselective Approaches to Chiral Phosphonate Monoester Analogs

The synthesis of chiral phosphonate monoesters, where the phosphorus atom or an adjacent carbon is a stereocenter, is of significant interest. Stereoselective methods often rely on the use of chiral auxiliaries, catalysts, or substrates. mdpi.comrsc.org

One common strategy involves using chiral alcohols, such as (-)-menthol, to act as a chiral auxiliary. rsc.org For instance, a prochiral H-phosphonate can be reacted with a chiral alcohol to create a diastereomeric mixture of phosphonate esters, which can then be separated. Subsequent substitution or modification reactions can proceed with stereochemical control.

Another approach is the asymmetric phosphonylation of aldehydes or imines using a chiral catalyst. mdpi.com For example, the phospha-aldol reaction of an aldehyde with a phosphite in the presence of a chiral Lewis acid or Brønsted acid catalyst can yield enantiomerically enriched α-hydroxyphosphonates. mdpi.com While these examples produce analogs, the principles can be adapted to synthesize chiral versions of ethylphosphonate monoesters by selecting appropriate starting materials. For instance, chiral phosphonates can be converted to their thionoanalogues with retention of configuration. rsc.org

Method Principle Outcome
Chiral AuxiliariesUse of chiral alcohols (e.g., menthol) to form separable diastereomers. rsc.orgP-chiral or C-chiral phosphonates
Asymmetric CatalysisReaction of prochiral substrates with a phosphorus reagent in the presence of a chiral catalyst. mdpi.comEnantiomerically enriched phosphonates
Substrate ControlStarting with a chiral substrate that directs the stereochemical outcome of the phosphonylation step. nih.govDiastereomerically enriched phosphonates

Green Chemistry Principles in Phosphonate Monoester Synthesis

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. sciencedaily.com The application of these principles to phosphonate synthesis is an area of active research. sciencedaily.comrsc.org

Key green approaches in this context include:

Catalytic Methods : The use of catalysts, including metal-based or organocatalysts, can lower the activation energy of reactions, allowing for milder conditions and reducing energy consumption. rsc.org For instance, Lewis acid-catalyzed Michaelis-Arbuzov reactions can proceed at room temperature, avoiding the high temperatures of the traditional method. organic-chemistry.org

Alternative Solvents : Replacing volatile and toxic organic solvents with more benign alternatives like water or polyethylene (B3416737) glycol (PEG) is a central tenet of green chemistry. frontiersin.orgunh.edu Some phosphonate syntheses have been successfully performed in these greener solvents. frontiersin.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Solvent-free (neat) reaction conditions, where feasible, represent an ideal scenario for maximizing atom economy. researchgate.net

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly shorten reaction times and improve yields, often under solvent-free conditions, contributing to a more efficient and greener process. researchgate.net

The development of one-pot syntheses and flow chemistry procedures for the Michaelis-Arbuzov reaction further contributes to the greening of phosphonate production by reducing waste from intermediate workup steps and improving process control and safety. researchgate.net

Solvent-Free and Environmentally Benign Methodologies

A significant focus of green chemistry is the reduction or elimination of hazardous solvents. The synthesis of monoalkyl phosphonates has seen promising developments in this area, with methods that are both solvent-free and selective.

One notable environmentally benign method involves the direct and selective monoesterification of phosphonic acids using triethyl orthoacetate. This reagent can function as both the reactant and the solvent, thereby minimizing the use of additional, potentially harmful organic solvents. The selectivity of this reaction is highly dependent on the temperature. When conducted at 30°C, the reaction selectively yields the monoethyl ester of the corresponding phosphonic acid in high yields. For instance, the reaction of butylphosphonic acid with triethyl orthoacetate at this temperature results in an 84% yield of the monoethyl ester with excellent selectivity. nih.gov This method's efficiency is further highlighted by its applicability to both aliphatic and aromatic phosphonic acids.

The reaction proceeds without the need for additional catalysts or reagents, and the purification of the final product is straightforward, making it an attractive option for sustainable chemical production. nih.gov The conditions for the selective monoesterification of various phosphonic acids are summarized in the table below.

Table 1: Selective Monoesterification of Phosphonic Acids with Triethyl Orthoacetate

Starting Phosphonic Acid Temperature (°C) Product Yield (%) Reference
Butylphosphonic Acid 30 Monoethyl butylphosphonate 84 nih.gov

Another approach that aligns with the principles of green chemistry is the use of polyethylene glycol (PEG) as a benign reaction medium. While not entirely solvent-free, PEG is a non-volatile, non-toxic, and recyclable solvent alternative. The synthesis of benzyl phosphonates has been successfully demonstrated in PEG-400 at room temperature using a KI/K₂CO₃ catalytic system, achieving excellent yields. frontiersin.org This method avoids the use of volatile and toxic organic solvents commonly employed in such syntheses. frontiersin.org

Atom-Economical and Efficient Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final desired product. The Michaelis-Arbuzov reaction is a classic and highly atom-economical method for forming the carbon-phosphorus bond, a key structural feature of phosphonates.

The reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide. In the synthesis of the parent diethyl ethylphosphonate, triethyl phosphite reacts with an ethyl halide. This reaction is known for its high efficiency and broad applicability. A patented process describes the formation of diethyl ethylphosphonate through the catalytic rearrangement of triethyl phosphite at elevated temperatures (175°C to 185°C), using ethyl iodide as a catalyst. google.com This method can produce the desired product with a purity of 97%-99% without extensive purification. google.com

The Michaelis-Arbuzov reaction itself boasts a high theoretical atom economy. For the reaction of triethyl phosphite with ethyl iodide to form diethyl ethylphosphonate and ethyl iodide (where one molecule of ethyl iodide is regenerated and can be considered part of the catalytic cycle in some process designs), the atom economy is excellent.

To obtain the target compound, phosphonic acid, ethyl-, monoethyl ester, a subsequent selective dealkylation of the diethyl ester is required. While selective monodealkylation can be challenging, one patented approach involves the synthesis of a mixed phosphonate diester where one of the ester groups is more labile than the other. For example, a methyl ethyl ester could be synthesized and then the methyl group could be selectively cleaved under specific conditions to yield the monoethyl ester. google.com One method for such a selective hydrolysis involves the use of trimethylsilyl (B98337) bromide (TMSBr). google.com

An alternative efficient pathway to monoalkyl phosphonates involves the phosphorylation of alcohols with polyphosphoric acid in an aprotic solvent. uctm.edu This method has been used for the synthesis of new monoalkyl phosphate (B84403) esters from the glycolysis products of polyethylene terephthalate (PET), demonstrating a link between recycling and the synthesis of valuable chemicals. uctm.edu

Table 2: Efficiency of Diethyl Ethylphosphonate Synthesis via Catalytic Rearrangement

Reactant 1 Reactant 2 (Catalyst) Product Purity (%) Reference

Elucidation of Chemical Reactivity and Reaction Mechanisms of Ethyl Monoethyl Phosphonate Systems

Hydrolytic Behavior and Mechanistic Studies

The hydrolysis of phosphonate (B1237965) esters, including ethyl monoethyl phosphonate, is a fundamental transformation that leads to the corresponding phosphonic acids. This process can occur under acidic, basic, or enzymatic conditions, with the mechanism and rate being significantly influenced by the reaction environment. researchgate.netnih.gov In most instances, the hydrolytic cleavage occurs at the P-O bond. nih.gov

The mechanism of P-O bond scission is dependent on the catalyst.

Acid Catalysis : In acidic media, the reaction generally proceeds through a bimolecular mechanism analogous to an SN2 reaction, involving a nucleophilic attack by a water molecule on the protonated P=O group. nih.govepa.gov This is often referred to as an AAc2 mechanism, indicating an acid-catalyzed, acyl-oxygen cleavage, bimolecular process. nih.gov Polar and steric effects have been observed to have a less pronounced influence on the rate of acid-catalyzed hydrolysis compared to base-catalyzed reactions. nih.gov Electron-withdrawing substituents near the phosphorus atom can increase the reaction rate by enhancing the electrophilicity of the phosphorus center. nih.gov

Base Catalysis : Under alkaline conditions, hydrolysis typically occurs via a BAc2 mechanism (base-catalyzed, acyl-oxygen fission, bimolecular). epa.gov This involves a direct nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. The rate of alkaline hydrolysis is significantly affected by steric hindrance around the phosphorus center; increased steric bulk slows the reaction rate considerably. nih.gov

Table 1: Kinetic Data for Acidic Hydrolysis of Selected Diethyl Phosphonates

Compoundk1 (h⁻¹)k2 (h⁻¹)Total Reaction Time (h)Reference
Diethyl benzylphosphonate1.120.2015 researchgate.net
Diethyl α-phenylethylphosphonate0.700.1520 researchgate.net
Diethyl β-phenylethylphosphonate0.700.1520 researchgate.net

This table presents pseudo-first-order rate constants for the two consecutive steps (k1 and k2) of the acidic hydrolysis of related phosphonate compounds, demonstrating the slower rate of the second hydrolysis step.

The stability of ethyl monoethyl phosphonate in aqueous environments is highly dependent on pH and temperature. nist.gov Generally, phosphonates with simple alkyl substituents are resistant to hydrolysis at neutral pH. nist.gov

pH : The rate of hydrolysis is significantly influenced by pH. nih.gov At neutral pH (pH 7) and standard temperature (298 K), the hydrolysis of alkyl-substituted phosphonates is extremely slow. The dominant hydrolytic process under environmental conditions is base-catalyzed hydrolysis, which becomes more significant as pH increases. nist.gov In acidic solutions, the hydrolysis rate can increase, but for some compounds, a maximum rate is observed at a specific acid concentration, beyond which acidic inhibition can occur. nih.gov

Temperature : As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. nist.gov

Other Factors : The ionic strength of the medium can also affect the hydrolysis rate. nih.gov In environmental systems, photodegradation can be a contributing factor to the degradation of phosphonates, a process that can be initiated under acidic pH conditions or in the presence of heavy metal ions. researchgate.net

Organophosphonates can be metabolized by various organisms through enzymatic hydrolysis. This biotransformation is a key detoxification pathway. nih.govmdpi.com The enzymes responsible, broadly known as organophosphorus hydrolases (OPHs) or phosphotriesterases (PTEs), catalyze the cleavage of P-O bonds, converting the phosphonate esters into less toxic phosphonic acids. nih.govnih.gov

The general mechanism involves a nucleophilic attack on the phosphorus atom of the phosphonate. mdpi.com The active site of these enzymes typically contains divalent metal ions, such as Zn²⁺, which coordinate with a water molecule and reactive amino acid residues. This coordination facilitates the nucleophilic attack on the phosphorus center, leading to the hydrolysis of the ester bond. mdpi.com Certain types of phosphodiesterases, such as 5'-nucleotide phosphodiesterase, have also been shown to effectively hydrolyze phosphonate esters. nih.gov

Transesterification and Other Functional Group Transformations

Besides hydrolysis, the ester group of ethyl monoethyl phosphonate can undergo other transformations, most notably transesterification. This reaction involves the exchange of the ethyl group with another alcohol moiety. Transesterification can be achieved under various conditions, for instance, by reacting the phosphonate with an alcohol in the presence of a catalyst. google.com Microwave-assisted alcoholysis of related dialkyl phosphonates in the presence of ionic liquids has been shown to facilitate transesterification, although under some conditions, this can also lead to the cleavage of the ester bond to form the phosphonic acid. mtak.hu

Another important transformation is the dealkylation of the ester, which can be accomplished with reagents like trimethylsilyl (B98337) halides (e.g., bromotrimethylsilane). researchgate.netnih.gov This reaction proceeds via the formation of a silyl (B83357) ester intermediate, which is then readily hydrolyzed under mild conditions to yield the phosphonic acid. This method is particularly useful as it often avoids harsh acidic or basic conditions that could affect other functional groups in a complex molecule. researchgate.net

Nucleophilic and Electrophilic Reactivity of the Phosphonate Moiety

The reactivity of the phosphonate group is characterized by the electrophilic nature of the phosphorus atom and the nucleophilic character of the phosphoryl oxygen.

Electrophilic Reactivity : The phosphorus atom in the phosphonate moiety is electron-deficient due to the electron-withdrawing effect of the double-bonded oxygen and the two ester oxygens. This makes it susceptible to attack by nucleophiles. thieme-connect.de As discussed under hydrolysis, nucleophiles like water or hydroxide ions attack this electrophilic center, leading to substitution reactions that cleave the P-O ester bond (a Type 1 process). thieme-connect.de

Electrophilic substitution at the phosphorus center is also a known reaction class in organophosphorus chemistry, typically proceeding with retention of configuration. mdpi.com

Role as a Reagent or Intermediate in Complex Organic Synthesis

Phosphonic acid mono- and diesters are valuable intermediates and reagents in organic synthesis. While diethyl phosphonates are more common, the monoethyl ester shares similar reactivity and serves as a precursor in several important transformations.

Horner-Wadsworth-Emmons (HWE) Reaction : Phosphonates are key reagents in the HWE reaction, a widely used method for forming alkenes. Although this reaction typically starts from a dialkyl phosphonate, the synthesis of the required phosphonate often proceeds through intermediates that are structurally related to ethyl monoethyl phosphonate. uiowa.edu

Synthesis of Bioisosteres : The phosphonate group is a stable bioisostere for phosphate (B84403) groups. wikipedia.org Therefore, phosphonate esters are crucial intermediates in the synthesis of biologically active molecules, such as amino acid analogues and nucleotide analogues used in antiviral therapies. wikipedia.orggoogle.com

Precursors to Other Organophosphorus Compounds : Ethyl monoethyl phosphonate can serve as a precursor for more complex organophosphorus compounds. For example, arylphosphonic acid monoethyl esters can undergo rhodium-catalyzed oxidative cyclization with alkenes to synthesize benzoxaphosphole 1-oxides. nih.gov

Intermediate in Phosphonate Synthesis : The selective monoesterification of phosphonic acids is a critical step in many synthetic routes. nih.gov Ethyl monoethyl phosphonate itself can be an intermediate in the partial hydrolysis of the corresponding diethyl ester. nih.gov The controlled synthesis and subsequent reaction of such monoesters are essential for building complex molecules containing the phosphonate functional group. google.com

Advanced Spectroscopic and Structural Characterization Techniques for Ethyl Monoethyl Phosphonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering a wealth of information about molecular structure and dynamics. For organophosphorus compounds like ethyl monoethyl phosphonate (B1237965), ³¹P NMR is particularly crucial, complemented by multi-dimensional NMR techniques for more in-depth analysis.

³¹P NMR spectroscopy is highly effective for both the qualitative and quantitative analysis of phosphorus-containing compounds due to the 100% natural abundance and spin ½ nature of the ³¹P nucleus, which results in sharp and readily interpretable signals. huji.ac.il The chemical shift of the phosphorus atom is highly sensitive to its electronic environment, making it an excellent tool for structural elucidation and for monitoring the progress of reactions.

In a typical proton-decoupled ³¹P NMR spectrum, ethyl monoethyl phosphonate would exhibit a single resonance, the chemical shift of which is indicative of the phosphonate group. The precise chemical shift can be influenced by the solvent and pH. For phosphonates, these shifts generally appear in a specific region of the spectrum, allowing for clear identification. researchgate.net

Reaction Monitoring:

The distinct chemical shifts of starting materials, intermediates, and products in a reaction involving ethyl monoethyl phosphonate allow for real-time monitoring of the reaction progress. For instance, in the selective esterification of ethylphosphonic acid, ³¹P NMR can be used to track the disappearance of the starting acid and the appearance of the monoester and subsequently the diester, each having a unique chemical shift. mdpi.com This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize the yield of the desired product. magritek.comrsc.org

Structural Assignment:

In a proton-coupled ³¹P NMR spectrum, the signal for ethyl monoethyl phosphonate will be split into a complex multiplet due to coupling with the protons on the adjacent ethyl and ethoxy groups. The magnitude of these coupling constants (J-couplings) provides valuable structural information. For example, the one-bond coupling between phosphorus and the acidic proton (¹JP-H) is typically large, in the range of 600-700 Hz. huji.ac.il Two-bond couplings (²JP-H) to the methylene (B1212753) protons of the ethyl and ethoxy groups, and three-bond couplings (³JP-H) to the methyl protons, will also be observed, further confirming the molecular structure. huji.ac.il

Table 1: Representative ³¹P NMR Data for Phosphonates.
ParameterTypical Value/ObservationInformation Gained
Chemical Shift (δ)Specific to the electronic environment of the P atomIdentification of the phosphonate group and differentiation between starting materials, intermediates, and products.
¹JP-H (acidic proton)~600-700 HzConfirmation of the P-H bond in the phosphonic acid moiety.
²JP-H (P-CH₂)~20-30 HzEvidence for the ethyl group directly attached to the phosphorus atom.
³JP-H (P-O-CH₂)~5-10 HzConfirmation of the ethoxy group bonded to the phosphorus atom.

While one-dimensional NMR provides fundamental structural information, multi-dimensional NMR techniques are employed to unravel more complex aspects such as the through-bond and through-space correlations between different nuclei. This is particularly useful for studying the conformation of ethyl monoethyl phosphonate and its interactions with other molecules.

Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable. A ¹H-³¹P HMBC experiment, for example, would show correlations between the phosphorus atom and protons that are two or three bonds away, such as the protons on the ethyl and ethoxy groups. This provides unambiguous confirmation of the connectivity within the molecule.

For studying intermolecular interactions, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be utilized. If ethyl monoethyl phosphonate is interacting with another molecule, cross-peaks in the NOESY spectrum can indicate spatial proximity between the protons of the two different molecules, providing insights into the nature and geometry of the interaction. rsc.org

Table 2: Application of Multi-Dimensional NMR Techniques.
TechniqueInformation ProvidedRelevance to Ethyl Monoethyl Phosphonate
¹H-¹H COSYShows correlations between protons that are coupled to each other.Confirms the proton-proton coupling networks within the ethyl and ethoxy groups.
¹H-¹³C HSQCCorrelates protons to the carbons they are directly attached to.Assigns the carbon signals of the ethyl and ethoxy groups.
¹H-³¹P HMBCShows long-range correlations between protons and the phosphorus atom.Confirms the connectivity between the phosphorus atom and the ethyl and ethoxy groups.
NOESYIdentifies protons that are close in space, regardless of bonding.Can be used to study the preferred conformation of the molecule and its interactions with other species.

Mass Spectrometry (MS) for Pathway Elucidation and Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, elucidate its structure through fragmentation analysis, and identify its presence in complex mixtures.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including organophosphorus compounds. uni-goettingen.de In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating fine droplets from which the solvent evaporates, leaving charged analyte ions in the gas phase.

Ethyl monoethyl phosphonate, with its polar phosphonate group, can be readily ionized by ESI. In the positive ion mode, it is expected to form adducts with cations present in the solution, such as protons ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺). ansfoundation.orgsemanticscholar.org The formation of these adducts can be useful for confirming the molecular weight of the compound. The relative abundance of these adducts can often be controlled by adjusting the experimental conditions, such as the composition of the mobile phase. ansfoundation.orgsemanticscholar.org

ESI-MS is also a valuable tool for studying the formation of metal-ligand complexes. nih.govuvic.ca Ethyl monoethyl phosphonate can act as a ligand, coordinating to metal ions through the oxygen atoms of the phosphonate group. By mixing a solution of ethyl monoethyl phosphonate with a metal salt and analyzing the mixture by ESI-MS, the formation of metal-ligand adducts can be observed. The mass spectrum will show peaks corresponding to the complexed ions, providing information about the stoichiometry of the complex. Tandem mass spectrometry (MS/MS) can then be used to fragment these complex ions, yielding insights into the binding and structure of the metal-ligand adduct. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the analysis of volatile and semi-volatile organic compounds.

Due to its polarity and low volatility, ethyl monoethyl phosphonate is not directly amenable to GC-MS analysis. nih.gov To make it suitable for GC, it must first be converted into a more volatile derivative. A common derivatization method is silylation, where the acidic proton of the phosphonate group is replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov

Once derivatized, the compound can be injected into the GC, where it is separated from other components of the mixture based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).

In EI-MS, the molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The fragmentation pattern of the TMS derivative of ethyl monoethyl phosphonate would provide valuable structural information, allowing for its unambiguous identification. libretexts.orgpharmacy180.com Common fragmentation pathways for organophosphorus esters involve cleavage of the P-O and P-C bonds.

Table 3: Expected Ions in the Mass Spectrum of TMS-derivatized Ethyl Monoethyl Phosphonate.
m/zPossible FragmentSignificance
[M]⁺Molecular ionIndicates the molecular weight of the derivatized compound.
[M-15]⁺Loss of a methyl group from the TMS groupCharacteristic fragment for TMS derivatives.
[M-29]⁺Loss of an ethyl groupIndicates the presence of an ethyl group.
[M-45]⁺Loss of an ethoxy groupIndicates the presence of an ethoxy group.
73[(CH₃)₃Si]⁺Characteristic fragment for the trimethylsilyl group.

Vibrational Spectroscopy (IR and Raman) for Bond Characterization

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and characterize chemical bonds.

Infrared (IR) Spectroscopy:

In IR spectroscopy, the absorption of infrared radiation by a molecule is measured as a function of wavelength. The absorption of radiation at specific frequencies corresponds to the vibrational transitions of the molecule's functional groups. The IR spectrum of ethyl monoethyl phosphonate is expected to show characteristic absorption bands for the P=O, P-O-C, P-C, and C-H bonds. The broad absorption band associated with the O-H stretch of the phosphonic acid group is also a key feature. nih.gov

Raman Spectroscopy:

Raman spectroscopy is a light scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of ethyl monoethyl phosphonate would provide complementary information to the IR spectrum. For example, the P=O stretching vibration, which is strong in the IR, would also be observable in the Raman spectrum. The symmetric vibrations of the phosphonate group and the carbon skeleton would be particularly prominent in the Raman spectrum. spectrabase.com

Table 4: Characteristic Vibrational Frequencies for Ethyl Monoethyl Phosphonate.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) - IRTypical Wavenumber (cm⁻¹) - Raman
O-H (acid)Stretching3400-2500 (broad)-
C-H (alkyl)Stretching2980-28502980-2850
P=OStretching1250-1150 (strong)1250-1150
P-O-CStretching1050-9501050-950
P-CStretching800-650800-650

X-ray Crystallography for Solid-State Structure Determination of Derivatives

A notable example is the single-crystal X-ray diffraction analysis of a three-dimensional framework constructed from 2-(2-pyridyl-N-oxide) ethylphosphonic acid, a derivative of ethylphosphonic acid, and the neodymium(III) ion. nih.gov In this complex, with the formula Nd(C7H8NO4P)3, the neodymium ion is coordinated to six phosphonate oxygen atoms from six different ligands, resulting in an octahedral geometry around the metal center. nih.gov The crystal structure is a three-dimensional network formed by hydrogen-bonded chains. nih.gov

The coordination of the phosphonate group to the metal ion significantly influences the bond lengths within the molecule. The precise bond distances determined by X-ray crystallography provide a quantitative measure of these interactions.

Table 1: Selected Bond Lengths in a Neodymium(III) Complex of a 2-(2-pyridyl-N-oxide) ethylphosphonic acid derivative nih.gov

BondLength (Å)
Nd(1)-O(3)2.336 (1)
Nd(2)-O(4)2.340 (1)

Data sourced from a study on a three-dimensional framework constructed from 2-(2-pyridyl-N-oxide) ethylphosphonic acid and Nd(III). nih.gov

Furthermore, the study of cadmium complexes with bisphosphonate ester derivatives also provides insights into the structural chemistry of organophosphorus compounds in the solid state. These studies have revealed layered structures and complex three-dimensional supramolecular networks held together by extensive hydrogen bonds.

The arrangement of molecules in the crystal lattice, or crystal packing, is another critical aspect revealed by X-ray crystallography. In the case of phosphonate derivatives, hydrogen bonding often plays a pivotal role in the formation of the crystal structure. For instance, in the neodymium complex of the 2-(2-pyridyl-N-oxide) ethylphosphonic acid derivative, hydrogen bonds are formed between the phosphonic acid anion protons and the pyridyl N-oxide oxygen atoms of neighboring chains, leading to the formation of a robust three-dimensional network. nih.gov

The crystallographic data for such derivatives provide a foundational understanding of the structural possibilities for ethyl monoethyl phosphonate and its analogs in the solid state. This information is invaluable for materials science, where the design of crystalline materials with specific properties is a primary goal.

Theoretical and Computational Chemistry Approaches to Ethyl Monoethyl Phosphonate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of phosphonate-containing compounds.

DFT calculations are instrumental in elucidating the electronic structure of ethyl monoethyl phosphonate (B1237965), which in turn governs its reactivity. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For ethyl monoethyl phosphonate, the phosphoryl oxygen is expected to be an electron-rich site, susceptible to electrophilic attack, while the phosphorus atom and the acidic proton are potential electrophilic centers.

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide detailed information about charge transfer and bonding interactions within the molecule.

Table 1: Key Electronic Properties of Ethyl Monoethyl Phosphonate from DFT Calculations and their Significance

PropertySignificance
HOMO EnergyRelates to the ability to donate electrons; higher energy indicates greater reactivity towards electrophiles.
LUMO EnergyRelates to the ability to accept electrons; lower energy indicates greater reactivity towards nucleophiles.
HOMO-LUMO GapIndicates chemical stability; a larger gap suggests higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP)Maps the charge distribution, identifying sites for electrophilic and nucleophilic attack. Red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).
Natural Bond Orbital (NBO) ChargesQuantifies the charge on each atom, providing insight into the polarity of bonds and the overall charge distribution.

DFT methods are highly effective in predicting various spectroscopic properties of molecules, which can be compared with experimental data for structure validation. For ethyl monoethyl phosphonate, DFT can be used to calculate:

NMR Spectra: Theoretical calculations of 1H, 13C, and 31P NMR chemical shifts can aid in the assignment of experimental spectra. The accuracy of these predictions can be improved by including solvent effects, often through a Polarizable Continuum Model (PCM).

Infrared (IR) Spectra: The vibrational frequencies and intensities can be computed to predict the IR spectrum. This allows for the assignment of characteristic vibrational modes, such as the P=O stretching, P-O-C stretching, and C-P stretching vibrations. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a stable minimum on the potential energy surface.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate the UV-Vis absorption spectrum, providing information about the molecule's electronic structure and chromophores.

A comparison between computed and experimental spectra serves as a rigorous test for the chosen level of theory and can confirm the molecular structure.

DFT is a powerful tool for investigating reaction mechanisms by locating transition states and calculating activation energies. For reactions involving ethyl monoethyl phosphonate, such as esterification, hydrolysis, or its interaction with other molecules, DFT can be used to map the entire reaction pathway.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This profile provides crucial mechanistic insights, such as whether a reaction is concerted or stepwise and what the rate-determining step is. For example, in a nucleophilic substitution reaction at the phosphorus center, DFT can model the formation and breaking of bonds in the transition state. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics and intermolecular interactions that are not accessible through static quantum chemical calculations.

Ethyl monoethyl phosphonate possesses several rotatable bonds, leading to a range of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is achieved by numerically integrating Newton's equations of motion for the system, yielding a trajectory that describes the positions and velocities of the atoms over time.

MD simulations also provide detailed information about intramolecular and intermolecular interactions. For instance, the potential for intramolecular hydrogen bonding can be assessed. When placed in a solvent, the simulation can reveal the nature of interactions between the solute and solvent molecules, such as the formation of hydrogen bonds between the phosphonate group and water molecules.

The behavior of ethyl monoethyl phosphonate in solution is critically influenced by its interactions with the solvent. MD simulations are particularly well-suited to study these solvation effects. By explicitly including solvent molecules in the simulation box, one can analyze the structure of the solvation shell around the molecule. Radial distribution functions can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Furthermore, MD simulations can be employed to study the behavior of ethyl monoethyl phosphonate at interfaces, for example, at a liquid-air or liquid-solid interface. These simulations can reveal the preferred orientation of the molecule at the interface and the nature of its interactions with the surface. Such studies are relevant for understanding the role of phosphonates as, for instance, corrosion inhibitors or scale inhibitors, where their adsorption onto a surface is a key mechanism. The simulations can quantify the interfacial energy and identify the specific atomic interactions that stabilize the molecule at the interface.

Quantum Chemical Calculations of Phosphonate Ligand-Metal Ion Interactions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate interactions between phosphonate ligands, such as ethyl monoethyl phosphonate, and various metal ions. researchgate.netrsc.org These computational approaches provide detailed insights into the electronic structure, geometry, and stability of the resulting metal complexes, complementing experimental findings. researchgate.netnih.gov DFT allows for the investigation of structural properties, reaction mechanisms, and thermodynamic parameters that can be challenging to determine through experimental methods alone. nih.govacs.org

Research in this area has leveraged DFT to explore the coordination chemistry of phosphonate monoesters with a range of metal ions, including lanthanides and transition metals. nih.govresearchgate.net These studies are crucial for understanding the fundamental principles governing ligand-metal binding, which in turn informs the rational design of chelating agents for various applications. nih.gov

Detailed Research Findings

Computational studies on model systems containing the ethyl monoethyl phosphonate moiety have revealed key details about their coordination behavior. For instance, in complexes with lanthanide(III) ions, DFT calculations have been instrumental in understanding the dynamics of the coordinated phosphonate group. nih.gov A study combining NMR techniques with DFT calculations on Ln(III) complexes of a mono(ethyl phosphonate) DOTA analogue demonstrated that the exchange of oxygen atoms within the phosphonate group is a sterically demanding process that proceeds through a bidentate coordination. nih.gov

The energy requirements for this process were shown to increase for smaller Ln(III) ions. nih.gov For the twisted-square antiprism (TSA) diastereoisomer, the Gibbs free energy of activation (ΔG‡) for this "phosphonate rotation" was calculated and found to be in good agreement with experimental values. nih.gov

Calculated vs. Experimental Activation Energies for Phosphonate Rotation in Ln(III) Complexes at 298 K nih.gov
Metal IonΔG (DFT) (kJ mol-1)ΔG (Experimental) (kJ mol-1)
La(III)52.151.8
Eu(III)71.561.0

Geometry optimization using DFT has also been applied to investigate the structural differences in complexes formed with different metal ions. In a study involving a chelator functionalized with a single ethyl phosphonate group, DFT calculations were used to model the structures of its complexes with Scandium(III) (Sc³⁺) and Lutetium(III) (Lu³⁺). researchgate.net These calculations provided optimized geometries for the Λ-configurational structures of the metal complexes, offering a theoretical visualization of the coordination environment. researchgate.net

Furthermore, computational studies have corroborated experimental findings regarding the thermodynamic stability of ethyl monoethyl phosphonate complexes. The introduction of the ethyl ester group to mask one of the phosphonate oxygens was found to reduce the thermodynamic stability of the resulting Sc³⁺ and Lu³⁺ complexes when compared to their parent phosphonate analogues. researchgate.net This highlights the sensitivity of the metal-ligand interaction to subtle changes in the ligand structure, a phenomenon that can be effectively probed using quantum chemical methods. Energy decomposition analysis in related systems has shown the importance of strain energy arising from geometric deformations during the formation of the complex. researchgate.net The accuracy of such calculations is highly dependent on several factors, including the chosen ligand configuration, protonation state, and the explicit inclusion of solvent molecules in the model. nih.gov

Advanced Applications of Ethyl Monoethyl Phosphonate in Materials and Separation Science

Role as a Precursor in Polymer Chemistry and Functional Materials

The dual functionality of ethyl monoethyl phosphonate (B1237965) makes it an excellent candidate for incorporation into various polymeric structures, imparting unique properties to the resulting materials.

Synthesis of Phosphonate-Functionalized Polymers and Composites

Ethyl monoethyl phosphonate can be utilized in the synthesis of polymers with pendant phosphonate groups. These functional groups can be introduced into polymer backbones through the polymerization of vinyl or acrylic monomers containing the monoethyl phosphonate moiety. While direct polymerization of vinyl phosphonates can sometimes be challenging, often resulting in low molecular weight oligomers, copolymerization with other monomers is a common strategy to produce high molecular weight polymers with tailored properties.

For instance, phosphonate-functionalized polycarbonates have been synthesized through ring-opening polymerization of cyclic carbonate monomers bearing a phosphonate group. mdpi.com Although many studies focus on dialkyl phosphonates, the monoester functionality of ethyl monoethyl phosphonate offers a reactive site for further chemical modification or for imparting specific properties like hydrophilicity and metal-binding capabilities. The synthesis of poly(ethylene-co-vinyl phosphonic acid) has been demonstrated, which can be achieved through the hydrolysis of a precursor polymer like poly(ethylene-co-diethyl vinyl phosphonate). nih.gov A similar approach could be envisioned starting from a polymer incorporating ethyl monoethyl phosphonate.

The incorporation of phosphonate groups into polymer matrices is known to enhance thermal stability and flame retardancy. mdpi.com Furthermore, the acidic P-OH group can be deprotonated to create phosphonic acid-terminated polymers, which are excellent for grafting onto metal oxide nanoparticles to create advanced composite materials. mdpi.com These composites find applications in various fields, from biomaterials to electronics.

Table 1: Examples of Phosphonate-Containing Polymers and Synthesis Strategies
Polymer TypeMonomer/Precursor ExamplePolymerization/Synthesis MethodKey Properties/Applications
Phosphonate-Functionalized PolycarbonatesCyclic carbonate with pendant phosphonate groupRing-Opening Polymerization (ROP)Biodegradability, potential for biomaterials
Phosphonate-Terminated Poly(ε-caprolactone)Phosphonate-containing hydroxyl molecule as initiatorRing-Opening Polymerization (ROP)Grafting onto nanoparticles, surface modification
Poly(ethylene-co-vinyl phosphonic acid)Diethyl vinyl phosphonate (followed by hydrolysis)Coordination PolymerizationFunctionalized polyolefins, composites with quantum dots
Phosphonated MethacrylatesEthyl 2-(bromomethyl)acrylate (multi-step synthesis)Radical CopolymerizationDental adhesives, coatings

Surface Modification and Coating Technologies

The phosphonate group has a strong affinity for metal oxide surfaces, forming stable, self-assembled monolayers. rsc.org This property is extensively utilized in surface modification and coating technologies. Ethyl monoethyl phosphonate can be employed to modify the surfaces of materials like titanium, iron oxides, and zinc oxide. rsc.orggoogle.com The covalent bonds formed between the phosphonate and the metal oxide surface (M-O-P) are robust, leading to durable coatings. google.com

These coatings can impart a range of functionalities to the surface. For example, phosphonate-functionalized surfaces can enhance biocompatibility, as demonstrated by the improved growth of human osteoblast-like cells on multi-phosphonate coated titanium surfaces. google.com Antimicrobial coatings have also been developed using phosphonate compounds, which can be applied to various metal surfaces to prevent biofilm formation. google.com

The process of applying these coatings can be as simple as dip coating, painting, or aerosol spraying of a solution containing the phosphonate compound. google.com The ability to tune the surface properties, such as hydrophilicity and biological interaction, by choosing appropriate phosphonate precursors makes this a highly versatile technology. rsc.org

Complexation Chemistry and Metal Ion Management

The ability of ethyl monoethyl phosphonate to act as a ligand for metal ions is central to its applications in separation science and the design of novel coordination materials. The P-O-H group can be deprotonated to form a phosphonate anion that readily coordinates with a wide range of metal cations.

Design of Metal-Phosphonate Frameworks (MOFs)

Phosphonate monoesters are increasingly being used as linkers in the design and synthesis of Metal-Organic Frameworks (MOFs). nih.govresearchgate.net These crystalline porous materials have applications in gas storage, separation, and catalysis. The use of phosphonate monoesters, such as ethyl monoethyl phosphonate, as linkers offers several advantages. By having one of the acidic protons of the phosphonic acid group replaced by an ethyl group, the coordination chemistry is simplified, often leading to more predictable and stable framework structures. nih.gov

A notable example involves the use of a bidentate phosphonate monoester, Cu(1,4-benzenediphosphonate bis(monoalkyl ester)), where the alkyl group is ethyl. nih.govresearchgate.net This linker was used to construct a 3D MOF with copper ions. While the ethyl-tethered version was nonporous, a similar methyl-tethered framework showed porosity and high affinity for CO2 capture. nih.govresearchgate.net This highlights how the alkyl group of the monoester can be used to tune the properties of the resulting MOF. The introduction of phosphonate monoester groups can also enhance the water stability of MOFs. researchgate.net

Table 2: Properties of MOFs with Phosphonate Monoester Linkers
MOF ExampleMetal IonLinker TypeKey FindingPotential Application
CuBDPR (ethyl tether)Copper (Cu²⁺)1,4-benzenediphosphonate bis(monoethyl ester)Nonporous structure-
CuBDPR (methyl tether)Copper (Cu²⁺)1,4-benzenediphosphonate bis(monomethyl ester)Porous framework with high isosteric heat of adsorption for CO₂CO₂ capture
M-CAU-53Al³⁺, Ga³⁺, Fe³⁺1,1,2,2-tetrakis(4-phosphonophenyl)ethylene (H₈TPPE)Porous frameworks with proton conductivityProton-conducting materials

Selective Extraction and Separation Technologies for Rare Earth Elements and Actinides

The selective extraction and separation of rare earth elements (REEs) and actinides are crucial for nuclear fuel reprocessing and the recycling of critical materials. Organophosphorus compounds, particularly phosphonic acid monoesters, have proven to be effective extractants in liquid-liquid extraction processes.

A prominent example is 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]), which shares the key functional group with ethyl monoethyl phosphonate. pnnl.govresearchgate.net HEH[EHP] has been extensively studied for the separation of trivalent actinides (like americium and curium) from lanthanides. pnnl.govresearchgate.net In the ALSEP (Actinide Lanthanide Separation) process, a solvent containing HEH[EHP] and a neutral diglycolamide extractant is used. researchgate.net The selective stripping of the minor actinides from the lanthanides is achieved by using a buffered solution of a polyaminocarboxylic acid at a specific pH range. researchgate.net

The principle of this separation relies on the subtle differences in the complexation of actinides and lanthanides with the phosphonate extractant and the aqueous complexing agent. While specific studies focusing solely on ethyl monoethyl phosphonate for this application are less common, the underlying coordination chemistry suggests its potential as a selective extractant, possibly with different selectivity and efficiency compared to its longer-chain analogues.

Ligand Design and Coordination Chemistry

The design of ligands for specific metal ion complexation is a cornerstone of coordination chemistry. Ethyl monoethyl phosphonate serves as a simple yet effective building block for more complex ligands. By incorporating the monoethyl phosphonate group into larger organic molecules, chelators with high affinity and selectivity for particular metal ions can be synthesized.

For instance, a chelator named m-phospatcn, when functionalized with an ethyl group to mask one phosphonate oxygen, showed altered thermodynamic stability for its complexes with scandium (Sc) and lutetium (Lu). researchgate.net While the stability was reduced compared to the parent phosphonate complex, the radiolabeling with ⁴⁴Sc and ¹⁷⁷Lu remained efficient, and the resulting radiochelates exhibited favorable properties for in vivo applications, such as reduced blood retention and bone uptake. researchgate.net This demonstrates how the monoester functionality can be used to fine-tune the pharmacokinetic properties of metal-based radiopharmaceuticals.

The phosphonate group is known to coordinate to metal ions in various modes, and the presence of the ester group in ethyl monoethyl phosphonate influences this coordination behavior, making it more akin to a carboxylate group in some respects. nih.gov This allows for a degree of predictability in the design of coordination complexes and materials.

Catalytic Applications as Ligands or Promoters

The direct application of ethyl monoethyl phosphonate as a primary ligand or a dedicated promoter in heterogeneous or homogeneous catalysis is not extensively documented in publicly available scientific literature. While the broader class of organophosphonates, including phosphonic acids and their various esters, has been investigated for creating advanced catalytic systems, specific research detailing the role of ethyl monoethyl phosphonate remains limited.

Similarly, phosphonic acids have been explored as modifiers for catalyst supports. By forming self-assembled monolayers on the surface of materials like alumina (B75360) or titania, they can alter the surface properties of the support, influencing the adsorption of reactants and, consequently, the activity and selectivity of the catalyst. This approach has been used in reactions like CO2 hydrogenation. While this demonstrates the potential of the phosphonate functional group in catalysis, it does not directly constitute an application of ethyl monoethyl phosphonate as a ligand or promoter.

The synthesis of phosphonate esters is a well-established field, and their use as precursors for creating more complex molecules or materials is common. It is conceivable that ethyl monoethyl phosphonate could be used as a building block for synthesizing more elaborate ligands, where the ethyl ester group might serve as a protecting group or a point for further functionalization. In such a scenario, the compound itself is a synthetic intermediate rather than the active catalytic species.

Due to the lack of specific research data on the catalytic use of ethyl monoethyl phosphonate as a ligand or promoter, no data tables of detailed research findings can be presented.

Environmental Chemistry and Degradation Pathways of Ethyl Monoethyl Phosphonate

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes, such as light and water. These mechanisms are crucial in determining the persistence of monoethyl ethylphosphonate in the environment.

Chemical hydrolysis is a primary abiotic degradation pathway for phosphonate (B1237965) esters in aqueous environments. mdpi.comnih.gov Monoethyl ethylphosphonate, having one ester linkage, is susceptible to hydrolysis, which cleaves the P-O-C bond. This reaction can be catalyzed by either acid or base. mdpi.com

In environmental matrices such as soil and water, the pH will significantly influence the rate of hydrolysis. Under neutral to alkaline conditions, base-catalyzed hydrolysis would be the dominant mechanism, while acidic conditions would promote acid-catalyzed hydrolysis. The ultimate product of this process is ethylphosphonic acid and ethanol (B145695). mdpi.com The hydrolysis of the corresponding diethyl ester, diethyl ethylphosphonate, would proceed in a stepwise manner, first forming monoethyl ethylphosphonate and then ethylphosphonic acid. nih.gov

Table 1: Products of Chemical Hydrolysis of Ethylphosphonic Acid Esters This table illustrates the expected hydrolysis pathway based on general chemical principles for phosphonate esters.

Starting Compound Intermediate Product Final Product
Diethyl ethylphosphonate Phosphonic acid, ethyl-, monoethyl ester Ethylphosphonic acid
This compound Not applicable Ethylphosphonic acid

Biotic Degradation and Microbial Metabolism

The breakdown of chemical compounds by living organisms, primarily microorganisms, is a critical component of their environmental fate. The robust C-P bond in phosphonates presents a challenge for microbial degradation, but specific enzymatic pathways have evolved to cleave this bond. msu.ruresearchgate.net

The primary biotic transformation for monoethyl ethylphosphonate in the environment is likely the enzymatic hydrolysis of its ester bond by microbial esterases, yielding ethanol and ethylphosphonic acid. Once formed, ethylphosphonic acid can serve as a phosphorus source for various microorganisms. msu.ru Prokaryotic microbes have demonstrated the ability to cleave the C-P bond of alkylphosphonates. msu.runih.gov

The most studied pathway for the degradation of non-activated alkylphosphonates is the C-P lyase pathway. msu.ru This multi-enzyme complex can break the C-P bond to release phosphate (B84403), which can then be assimilated by the cell. Evidence suggests that bacteria capable of utilizing simple alkylphosphonates like methylphosphonic and ethylphosphonic acid are present in the environment. msu.ru Therefore, after the initial hydrolysis of the ester group, the resulting ethylphosphonic acid is expected to be susceptible to microbial degradation via pathways such as C-P lyase.

Specific biotransformation studies on monoethyl ethylphosphonate are scarce. However, based on the metabolism of other organophosphorus esters, the biotransformation would occur in two main stages:

Ester Hydrolysis: Microbial enzymes, likely non-specific esterases, would catalyze the hydrolysis of the monoethyl ester to produce ethylphosphonic acid and ethanol. This step is generally rapid for simple esters.

C-P Bond Cleavage: The resulting ethylphosphonic acid undergoes degradation by specialized bacteria. This involves the cleavage of the carbon-phosphorus bond, making the phosphorus available to the organism and breaking down the organic part of the molecule.

Adsorption and Mobility in Environmental Media

The transport and distribution of a chemical in the environment are governed by its adsorption to soil particles and sediments. Phosphonates, in their anionic (acid) form, are known to adsorb strongly to mineral surfaces, particularly iron and aluminum oxides like goethite. nih.govijset.in This strong interaction limits their mobility in soil and facilitates their removal in wastewater treatment systems. nih.gov

However, the esterification of the phosphonic acid group significantly alters its adsorption characteristics. Studies on fosetyl, the monoethyl ester of H-phosphonic acid, have shown that it does not adsorb to goethite to any significant extent, in stark contrast to its parent acid which adsorbs strongly. acs.org The ester group reduces the negative charge and the ability of the molecule to form strong surface complexes with mineral oxides.

Based on this evidence, it can be inferred that monoethyl ethylphosphonate would exhibit high mobility in soil and aquatic systems. Its potential for leaching into groundwater would be considerably higher than that of ethylphosphonic acid. Significant adsorption and immobilization would only be expected to occur after the ester has been hydrolyzed to its corresponding phosphonic acid. acs.org

Table 2: Comparison of Expected Adsorption Behavior This table provides an illustrative comparison based on data from analogous phosphonic acids and their esters.

Compound Chemical Form Expected Adsorption to Iron Oxides Inferred Environmental Mobility
Ethylphosphonic acid Anionic Acid High Low
This compound Anionic Monoester Low to Negligible High

Table of Compound Names

Common Name/Systematic NameAbbreviation
This compound-
Monoethyl ethylphosphonate-
Ethylphosphonic acid-
Diethyl ethylphosphonate-
Fosetyl-
Goethite-
Nitrilotris(methylenephosphonic acid)NTMP
Hydroxyethylidene diphosphonic acidHEDP
Ethylenediaminetetra(methylenephosphonic acid)EDTMP
Diethylenetriaminepenta(methylenephosphonic acid)DTPMP

Adsorption to Mineral Surfaces (e.g., Goethite)

The adsorption of phosphonates onto mineral surfaces, such as the iron oxyhydroxide goethite (α-FeOOH), is a critical process governing their mobility and bioavailability in the environment. Goethite is a common mineral in soils and sediments, and its surface provides active sites for the binding of various anions, including phosphonates.

Research into the adsorption of various phosphonates on goethite has shown that the strength of this interaction is highly dependent on the molecular structure of the phosphonate. researchgate.net Generally, phosphonates with multiple phosphonic acid groups exhibit strong adsorption to goethite across a wide pH range. researchgate.net This adsorption occurs through the formation of inner-sphere complexes between the phosphonate groups and the iron atoms on the goethite surface. researchgate.net

However, studies on phosphonic acid monoesters suggest a significantly different adsorption behavior. For instance, research on fosetyl, the monoethyl ester of H-phosphonic acid, has demonstrated that it does not adsorb to goethite to any significant extent, regardless of the pH. acs.orgacs.org This lack of adsorption is attributed to the presence of only one acidic proton and a low acid dissociation constant (pKa). acs.org

A comparative look at different phosphorus oxyanions and their adsorption characteristics on goethite reveals a clear trend:

CompoundNumber of Acidic ProtonsAdsorption to Goethite
Phosphate (H₃PO₄)3Strong
Ethylphosphonic acid (CH₃CH₂P(O)(OH)₂)2Strong
Fosetyl (H-phosphonic acid monoethyl ester)1Negligible acs.orgacs.org
This compound1Expected to be Negligible

Influence of Basicity (pKa) on Adsorption Behavior

The basicity of a phosphonate, quantified by its acid dissociation constant (pKa), is a principal determinant of its adsorption to mineral surfaces. acs.org The pKa value indicates the pH at which the acidic and basic forms of the molecule are in equal concentration. For phosphonates, the deprotonation of the phosphonic acid group is essential for the formation of strong bonds with the positively charged sites on mineral surfaces like goethite, particularly at acidic to neutral pH.

Phosphonic acids with two acidic protons (diprotic acids) typically have two pKa values. The first pKa is generally low, indicating a strong tendency to lose the first proton, while the second pKa is in the neutral to slightly alkaline range. researchgate.net This allows for strong interaction with goethite over a broad pH range.

In contrast, monoprotic phosphonic acid esters, such as ethyl monoethyl phosphonate, have only one pKa value. While a specific experimentally determined pKa for ethyl monoethyl phosphonate was not found in the reviewed literature, a predicted pKa value for the closely related compound, ethyl methylphosphonic acid (the monoethyl ester of methylphosphonic acid), is 2.31. chemicalbook.com This low pKa value suggests that ethyl monoethyl phosphonate is a relatively strong acid and will exist predominantly in its deprotonated (anionic) form in most natural environments.

However, research has shown that for monoprotic phosphorus oxyanions, a low pKa value correlates with negligible adsorption on goethite. acs.org For example, fosetyl, with a pKa of 0.9, and phenylphosphinate, with a pKa of 1.75, both exhibit a lack of significant adsorption. acs.org This phenomenon is attributed to the fact that while the molecule is deprotonated, the single anionic site is not sufficient to form a stable inner-sphere complex with the goethite surface. Diprotic phosphonates, on the other hand, can form more stable bidentate or binuclear surface complexes.

The following table summarizes the pKa values of several phosphorus oxyanions and their observed adsorption behavior on goethite, illustrating the critical role of basicity and the number of acidic protons.

CompoundpKa ValuesAdsorption to Goethite
H-phosphonate1.5, 6.78Nearly complete below pH 6 acs.org
Methylphosphonate2.40, 8.00Similar to H-phosphonate acs.org
Fosetyl (H-phosphonic acid monoethyl ester)0.9Negligible acs.org
Phenylphosphinate1.75Negligible acs.org
This compoundEstimated ~2.3Expected to be Negligible

Analytical Methodologies for Detection and Quantification of Ethyl Monoethyl Phosphonate

Development of Hyphenated Chromatographic Techniques for Complex Mixtures

Hyphenated chromatographic techniques, which couple a separation method with a sensitive detection technology, are paramount for the analysis of ethyl monoethyl phosphonate (B1237965) in intricate mixtures. The choice between gas chromatography (GC) and liquid chromatography (LC) as the separation front-end largely depends on the volatility and polarity of the analyte and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of ethyl monoethyl phosphonate, direct analysis by GC-MS is challenging. Therefore, a crucial sample preparation step, derivatization, is employed to convert the polar phosphonic acid monoester into a more volatile and thermally stable derivative. A common approach involves silylation, for instance, reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form O-alkyl-O-trimethylsilyl ethylphosphonates. stanford.eduacs.org These derivatives can then be analyzed using GC coupled with mass spectrometry, often in both electron ionization (EI) and chemical ionization (CI) modes to obtain comprehensive mass spectra for identification. stanford.eduacs.org The chemical ionization technique, in particular, can yield protonated analyte molecules with high relative intensity, which aids in molecular weight determination. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is frequently the method of choice for polar, nonvolatile compounds like ethyl monoethyl phosphonate, as it often allows for direct analysis of aqueous samples with minimal preparation. acs.org

Ion Chromatography (IC) coupled with ESI-MS/MS: This technique is highly effective for separating polar, ionic compounds. IC-ESI-MS/MS has been successfully developed for the trace quantification of various phosphonates in challenging matrices like wastewater and environmental solids. capes.gov.br The use of an anion exchange column allows for the separation of phosphonates before they are detected by tandem mass spectrometry, which provides excellent selectivity and sensitivity. capes.gov.br

Reversed-Phase LC-MS/MS: For enhanced retention and sensitivity in reversed-phase systems, derivatization can again be employed. Cationic derivatization, for example, can increase the limits of identification by one to two orders of magnitude. acs.org Alternatively, ion-pairing agents such as N,N-dimethylhexylamine (NNDHA) can be added to the mobile phase to improve the chromatographic retention of polar phosphonates on standard C18 columns. nih.gov

Below is a table summarizing typical parameters for GC-MS analysis of ethylphosphonic acid derivatives.

ParameterSettingSource
Technique Gas Chromatography-Mass Spectrometry (GC-MS) stanford.edu
Injection Mode Splitless stanford.edu
Column Temp. Program 40°C (1 min), then 20°C/min to 320°C (3 min) stanford.edu
Ion Source Temp. 230°C (EI), 250°C (CI) stanford.edu
Derivatization Agent BSTFA in acetonitrile stanford.eduacs.org

Advanced Electrochemical Sensing Strategies

Electrochemical sensors offer a promising alternative to chromatographic methods, providing rapid, sensitive, and potentially portable detection of phosphonates. A notable advancement in this area is the development of hybrid bionanosensors. One such strategy involves coupling the bacterial phosphonate binding protein, PhnD, to solid-state nanopores. This design leverages the high specificity and affinity of the PhnD protein for phosphonates.

The sensing mechanism is based on a conformational change in the PhnD protein upon binding to a phosphonate molecule, such as ethylphosphonate. This structural rearrangement, often described as a "venus flytrap" mechanism, alters the ion current flowing through the nanopore. The change in the nanopore current is ligand-specific and concentration-dependent, allowing for quantification. This approach has demonstrated high-affinity detection for ethylphosphonate, showcasing the potential for creating robust and sensitive devices for environmental or medical applications.

Spectrophotometric and Spectrofluorimetric Methods for Trace Analysis

Spectroscopic methods provide rapid and cost-effective means for the quantification of phosphonates, although they may sometimes require derivatization to enhance sensitivity and selectivity.

Spectrophotometric Methods: A rapid spectrophotometric assay has been developed for compounds containing the phosphonic acid group (-PO3H2), which includes alkylphosphonic acids like ethyl monoethyl phosphonate. This method is based on the decrease in absorbance of a buffered, acidic solution of ferric iron (Fe³⁺) at 450 nm upon the addition of the phosphonate. researchgate.net The phosphonate complexes with the iron, causing a measurable change in the solution's color and absorbance. This technique has been effectively used to monitor the elution of phosphonates from chromatographic columns. researchgate.net Additionally, UV-vis spectrophotometric titrations are employed in research to determine the pH-dependent speciation and thermodynamic stability of metal complexes involving phosphonate monoester chelators. nih.gov

Spectrofluorimetric Methods: For trace analysis, spectrofluorimetry offers significantly higher sensitivity than spectrophotometry. Since ethyl monoethyl phosphonate is not natively fluorescent, a derivatization step with a fluorescent labeling agent is necessary. Agents such as p-(9-anthroyloxy)phenacyl bromide and panacyl bromide react with alkylphosphonic acids to form highly fluorescent diester adducts. stanford.educapes.gov.br These derivatives can then be separated, for example by high-pressure liquid chromatography (HPLC) or micellar electrokinetic chromatography, and detected using a laser-induced fluorescence (LIF) detector. stanford.educapes.gov.br This approach allows for the detection of alkylphosphonic acids in the femtomole range, corresponding to concentrations in the parts-per-billion (ppb) level. stanford.edu

The table below highlights a fluorescent labeling agent used for alkylphosphonic acids.

Labeling AgentDetection MethodAchievable Detection LimitSource
p-(9-anthroyloxy)phenacyl bromideHPLC with Laser-Induced Fluorescence (LIF)20 femomoles stanford.edu

Sample Preparation Techniques for Enhanced Detection Sensitivity

Effective sample preparation is a critical prerequisite for the accurate quantification of ethyl monoethyl phosphonate, particularly at trace levels in complex matrices. The primary goals are to isolate the analyte from interfering substances, concentrate it to a detectable level, and, if necessary, convert it into a form suitable for the chosen analytical instrument.

Derivatization: As mentioned previously, derivatization is a key technique used to modify the chemical properties of the analyte.

Silylation: This is a common method for GC analysis, where active hydrogens on the phosphonic acid group are replaced with trimethylsilyl (B98337) (TMS) groups, increasing volatility. acs.org

Alkylation/Esterification: For LC-MS analysis, methylation using reagents like trimethylsilyldiazomethane (B103560) can significantly increase sensitivity (by 2-3 orders of magnitude) compared to the direct analysis of the underivatized acid. nih.gov

Fluorescent Tagging: For spectrofluorimetric analysis, reacting the phosphonic acid with a fluorescent tag is essential for achieving high sensitivity. stanford.edu

Extraction and Pre-concentration:

Solid-Phase Extraction (SPE): SPE is widely used for the cleanup and pre-concentration of phosphonates from aqueous samples like river water and wastewater treatment plant effluents. nih.gov Various sorbents can be employed to retain the analyte while allowing interfering matrix components to pass through. The analyte is then eluted with a small volume of solvent, achieving concentration.

Liquid-Liquid Extraction (LLE): This classic technique can be used to separate phosphonates from a sample matrix based on their differential solubility in two immiscible liquid phases. acs.org

Magnetic Solid-Phase Extraction (MSPE): This is a variation of SPE that uses magnetic nanoparticles as the sorbent. MSPE simplifies the extraction process, as the sorbent can be easily separated from the sample solution using an external magnet, which can enhance extraction efficiency.

These preparation techniques are often combined to achieve the low detection limits required for environmental monitoring and other applications. For example, a water sample might undergo SPE for pre-concentration, followed by derivatization to prepare the analyte for GC-MS or LC-MS/MS analysis. nih.gov

Future Research Directions and Emerging Paradigms in Ethyl Monoethyl Phosphonate Chemistry

Integration with Supramolecular Chemistry and Self-Assembly

The integration of phosphonic acid monoesters, including ethyl monoethyl phosphonate (B1237965), into supramolecular chemistry and self-assembly represents a burgeoning field of research. The unique properties of the phosphonate group—its ability to form strong hydrogen bonds and coordinate with metal ions—make it an ideal functional moiety for designing highly ordered molecular architectures. nih.govwikipedia.org Researchers are exploring the use of these compounds as "tectons," or building blocks, for creating complex supramolecular structures. nih.gov

The crystal packing and molecular assembly of heterocyclic phosphonates, for instance, are dominated by intricate systems of hydrogen bonds, leading to the formation of infinite stacks and ladder-like topologies. nih.govresearchgate.net This predictable self-assembly behavior is crucial for the bottom-up fabrication of novel materials. A significant area of application is the formation of Self-Assembled Monolayers (SAMs) on various substrates. Organophosphonic acids can form dense, highly ordered, and robust monolayers on the native oxide surfaces of metals like titanium and its alloys, as well as on silicon. nih.govprinceton.edumdpi.com This process involves the strong binding of the phosphonate headgroup to the metal oxide surface, while the organic tail can be functionalized to impart specific properties such as hydrophobicity or biocompatibility. nih.govmdpi.com

The ability to control the assembly of these molecules on a surface opens up possibilities for applications in biocompatible coatings, sensors, and molecular electronics. The quality and structure of these self-assembled layers are influenced by factors such as solvent type, solution concentration, and deposition time. mdpi.com

Table 1: Factors Influencing Self-Assembled Monolayer (SAM) Quality

Factor Description Impact on SAM Formation
Solvent Type The medium in which the phosphonate molecules are dissolved for deposition. Affects solubility of the phosphonate and its interaction with the substrate surface, influencing packing density.
Solution Concentration The amount of phosphonate dissolved in the solvent. Influences the rate of monolayer formation and can affect the final molecular arrangement and coverage.
Deposition Time The duration for which the substrate is exposed to the phosphonate solution. Longer times generally lead to more complete and well-ordered monolayers, up to a saturation point.
Temperature The ambient temperature during the deposition process. Can affect the kinetics of self-assembly and the thermal motion of molecules, impacting the final order.

Novel Bio-inspired Catalysis and Enzyme Mimicry

Phosphonates, including monoesters like ethyl monoethyl phosphonate, have been extensively studied as powerful tools in bio-inspired catalysis and enzyme mimicry. Their structural and electronic similarity to phosphates allows them to act as stable isosteric analogues of natural phosphate (B84403) esters and as mimics of the tetrahedral transition states that occur during enzymatic phosphoryl transfer and hydrolysis reactions. researchgate.netnih.gov This mimicry is a cornerstone of their function as potent enzyme inhibitors. researchgate.net

The stability of the carbon-phosphorus (C-P) bond, in contrast to the labile phosphorus-oxygen (P-O) bond in phosphates, makes phosphonates resistant to chemical and enzymatic hydrolysis. researchgate.netnih.gov This stability allows them to bind tightly to the active site of an enzyme without being processed, effectively blocking the enzyme's function. They have proven to be effective competitive inhibitors for a range of enzymes, including peptidases and lipases, by mimicking the high-energy gem-diolate transition state of substrate hydrolysis. researchgate.net

Recent research has focused on developing novel phosphonate-based compounds that mimic specific biological molecules to achieve targeted effects. For example, ethylphosphonate-based curcumin (B1669340) mimics have been synthesized, demonstrating that modifications to the phosphonate structure can switch the compound's activity between cytotoxic and cytoprotective. mdpi.com One such mimic, EP4, was found to be a potent inhibitor of the ubiquitin-activating enzyme E1, highlighting the potential for developing targeted anticancer agents. mdpi.com The ability to create vast libraries of enzyme mutants and screen them against an array of chiral phosphonate esters further demonstrates the tunability of enzyme-inhibitor interactions, paving the way for the development of highly selective biocatalysts or inhibitors. tamu.edu

Table 2: Comparison of Phosphate Esters and Phosphonate Monoesters in Biological Mimicry

Property Phosphate Ester Phosphonate Monoester Rationale for Mimicry
Core Bond P-O-C P-C The P-C bond is isosteric to the P-O bond but is hydrolytically stable.
Hydrolytic Stability Labile Highly Stable Allows the molecule to act as a stable analogue of a substrate or transition state.
Geometry Tetrahedral Tetrahedral Mimics the geometry of natural substrates and high-energy transition states in enzyme active sites.
Biological Role Substrate, Cofactor Inhibitor, Stable Analogue Used to study and inhibit enzyme mechanisms by blocking the active site.

Advanced Materials Development with Tunable Phosphonate Functionality

The phosphonate functional group is a versatile building block for the development of advanced materials with precisely tunable properties. The ability to modify the organic group attached to the phosphorus atom allows for fine-tuning of the material's electronic, structural, and chemical characteristics. acs.org Phosphonic acid monoesters are particularly useful in this regard, as substituting one of the acidic protons with an alkyl group, such as ethyl, alters the molecule's coordination behavior, making it more akin to a carboxylate. nih.gov This modification provides an additional lever for controlling the structure and functionality of materials like Metal-Organic Frameworks (MOFs). nih.gov

In MOF chemistry, phosphonate monoesters can be used as linkers to create porous structures with tailored pore sizes and chemical environments. nih.govrsc.org This tunability is critical for applications in gas storage, separation, and heterogeneous catalysis. By incorporating functional groups (e.g., –OH, –NH2, –COOH) into the organic backbone of the phosphonate linker, researchers can precisely control the electronic properties and surface chemistry of the material at a molecular level. rsc.org

Beyond MOFs, phosphonate functionality is being exploited in the development of advanced organic polymers. For example, phosphonic acid-based polymers have been designed for the selective extraction of uranium from highly acidic waste streams. acs.org The density of the phosphonic acid groups within the polymer can be precisely controlled through copolymerization, allowing for an optimal balance between functionalization for ion capture and structural stability in harsh chemical environments. acs.org This combination of stability and tunable functionality makes phosphonate-based polymers ideal candidates for a wide range of applications, from environmental remediation to advanced catalysis. acs.org

Table 3: Applications of Tunable Phosphonate Functionality in Materials Science

Material Type Tunable Property Example Application
Metal-Organic Frameworks (MOFs) Pore size, coordination geometry, surface chemistry. Selective gas adsorption, heterogeneous catalysis. nih.govrsc.org
Functional Polymers Density of functional groups, structural integrity. Ion extraction from acidic solutions, acid-resistant adsorbents. acs.org
Surface Monolayers Surface energy, biocompatibility, chemical reactivity. Biocompatible implant coatings, corrosion inhibition. nih.gov
Hybrid Materials Porosity, chemical strength, multifunctionality. Energy storage, photocatalysis. rsc.org

Sustainable Synthesis and Lifecycle Assessment of Phosphonic Acid Monoesters

The increasing application of phosphonates has spurred research into more sustainable and environmentally friendly synthesis methods. Traditional routes for creating phosphonates often rely on reagents like phosphonic dichlorides or involve the Michaelis–Arbuzov reaction, which can generate hazardous halide waste. nih.gov A key focus of green chemistry in this area is the development of methods for the selective esterification of phosphonic acids under mild conditions.

Recent studies have demonstrated a highly selective and sustainable synthesis of phosphonic acid monoesters using triethyl orthoacetate as both a reagent and a solvent. nih.gov This method allows for the exclusive formation of the monoethyl ester at a controlled temperature (30 °C), while higher temperatures lead to the formation of the diester. nih.gov The process is efficient, works for both aromatic and aliphatic phosphonic acids, and is scalable without a significant loss of selectivity or yield. nih.gov Other green approaches include microwave-assisted direct esterification, which can reduce reaction times and energy consumption compared to conventional heating. tandfonline.com

Table 4: Key Stages of a Lifecycle Assessment (LCA) for a Chemical Compound

Stage Description Key Considerations for Phosphonic Acid Monoesters
Goal and Scope Definition Defines the purpose, system boundaries (e.g., cradle-to-gate, gate-to-gate), and functional unit of the study. Comparing different synthesis routes (e.g., traditional vs. green methods).
Life Cycle Inventory (LCI) Quantifies all inputs (raw materials, energy, water) and outputs (product, emissions, waste) for each process. Energy required for heating/microwaves; type and amount of solvents and reagents; generation of byproducts and waste streams. nih.govreading.ac.uk
Life Cycle Impact Assessment (LCIA) Evaluates the potential environmental impacts associated with the inputs and outputs from the LCI. Global Warming Potential (GWP), acidification potential, eutrophication potential, resource depletion.
Interpretation Analyzes the results from the LCI and LCIA to identify significant environmental issues and draw conclusions. Identifying the most energy-intensive step or the reagent contributing most to the environmental burden to guide process optimization. rsc.org

Q & A

Q. Table 1: Comparative Toxicity of Phosphonic Acid Esters (Selected Data)

CompoundLD₅₀ (mg/kg, mice)IC₅₀ (μM, HepG2)
Ethyl ethylphosphonate450>100
α-Acetoxyethyl ethylphosphonate12025
α-Hydroxyethyl ethylphosphonate30050
Data adapted from and .

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